3-(Allylamino)propanoic acid
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Overview
Description
This compound is characterized by the presence of an allyl group attached to the nitrogen atom of the amino acid backbone . It is a powder at room temperature and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allylamino)propanoic acid typically involves the reaction of phenylalanine with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of phenylalanine attacks the allyl bromide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and concentration of reactants to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Allylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
3-(Allylamino)propanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Studied for its role in enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial and antifungal properties.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Allylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with cellular receptors, modulating signaling pathways and exerting biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2-[(prop-2-en-1-yl)amino]propanoic acid: Similar structure but with a phenyl group.
3-Bromopropanoic acid: Contains a bromine atom instead of an allyl group
Uniqueness
3-(Allylamino)propanoic acid is unique due to the presence of the allyl group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds and makes it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H11NO2 |
---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
3-(prop-2-enylamino)propanoic acid |
InChI |
InChI=1S/C6H11NO2/c1-2-4-7-5-3-6(8)9/h2,7H,1,3-5H2,(H,8,9) |
InChI Key |
NAANFCPBPVLOSQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNCCC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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